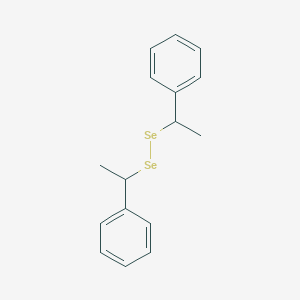
Bis(1-phenylethyl)diselane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(1-phenylethyl)diselane is an organoselenium compound with the molecular formula C16H18Se2 It is characterized by the presence of two selenium atoms bonded to two 1-phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(1-phenylethyl)diselane typically involves the reaction of selenium powder with 1-phenylethyl iodide in the presence of a base such as potassium hydroxide (KOH) and a catalyst like copper oxide (CuO) nanoparticles. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) under an inert atmosphere at elevated temperatures (around 90°C) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification techniques to obtain the desired product in large quantities.
Chemical Reactions Analysis
Types of Reactions
Bis(1-phenylethyl)diselane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or other selenium-containing species.
Reduction: It can be reduced to form selenides or other reduced selenium compounds.
Substitution: The phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be employed for substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while reduction could produce selenides.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound has shown promise in biological studies due to its antioxidant properties and potential therapeutic effects.
Industry: Its unique chemical properties make it useful in various industrial applications, such as in the development of new materials and catalysts.
Mechanism of Action
The mechanism by which bis(1-phenylethyl)diselane exerts its effects is primarily related to its redox activity. The compound can undergo redox cycling, which allows it to act as both an antioxidant and a pro-oxidant, depending on the cellular environment. This redox activity is crucial for its potential therapeutic effects, including its anticancer properties. The molecular targets and pathways involved include modulation of oxidative stress and interaction with cellular redox systems .
Comparison with Similar Compounds
Bis(1-phenylethyl)diselane can be compared with other diselenides and selenides, such as diphenyl diselenide and diallyl diselenide. These compounds share similar redox properties and potential applications but differ in their specific chemical structures and reactivity. For instance:
Diphenyl diselenide: Known for its antioxidant and antimicrobial activities.
Diallyl diselenide: Exhibits significant anticancer activity and is studied for its chemopreventive potential.
The uniqueness of this compound lies in its specific phenylethyl groups, which may confer distinct reactivity and biological activity compared to other diselenides.
Conclusion
This compound is a versatile organoselenium compound with significant potential in various scientific and industrial applications. Its unique chemical properties, coupled with its redox activity, make it a valuable compound for further research and development.
Properties
CAS No. |
109445-64-9 |
|---|---|
Molecular Formula |
C16H18Se2 |
Molecular Weight |
368.3 g/mol |
IUPAC Name |
1-(1-phenylethyldiselanyl)ethylbenzene |
InChI |
InChI=1S/C16H18Se2/c1-13(15-9-5-3-6-10-15)17-18-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3 |
InChI Key |
BYNUZMFMLSYFQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)[Se][Se]C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















